molecular formula C11H11NO2 B219942 Ecklonialactone B CAS No. 121923-96-4

Ecklonialactone B

Cat. No. B219942
CAS RN: 121923-96-4
M. Wt: 292.4 g/mol
InChI Key: LGEIXYGSQMJMKE-HWGOPVAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecklonialactone B is a natural product that is derived from the brown alga Ecklonia cava. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The unique structure of Ecklonialactone B has attracted significant attention from researchers, leading to numerous studies on its synthesis, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural and Stereochemistry Analysis : Ecklonialactone B, along with other variants, has been isolated and analyzed for structure and stereochemistry. This analysis is crucial for understanding its biological functions and potential applications (Todd, Proteau, & Gerwick, 1994).

  • Total Synthesis : The total synthesis of Ecklonialactone B has been achieved, demonstrating the feasibility of laboratory production for research and potential pharmaceutical applications. This synthesis involves complex organic chemistry techniques, such as catalytic asymmetric Claisen rearrangement and ring-closing metathesis (Becker et al., 2013).

Biological Activities and Potential Therapeutic Uses

  • Anti-Inflammatory Properties : Extracts from the brown algae Ecklonia cava, which contain Ecklonialactone B, have shown significant anti-inflammatory effects in various studies. These extracts have been observed to inhibit lipopolysaccharide-induced inflammatory responses in human endothelial cells and other cell types, suggesting potential therapeutic applications in inflammation-related diseases (Kim & Bae, 2010; Jung et al., 2009).

  • Antioxidant Activity : Studies have demonstrated the antioxidant effects of compounds extracted from Ecklonia cava, which is likely to include Ecklonialactone B. These antioxidant properties are significant in combating oxidative stress, a factor in many chronic diseases (Kang et al., 2012; Yang et al., 2012).

  • Potential in Treating Metabolic Disorders : Research on Ecklonia cava extracts, including Ecklonialactone B, has shown promising results in metabolic profiling analysis. These findings suggest potential benefits in managing body fat and related metabolic disorders (Kim et al., 2020).

  • Cytoprotective Effects : Ecklonialactone B and related compounds have shown cytoprotective effects, protecting cells against oxidative stress-induced damage. This property is particularly relevant in developing treatments for conditions involving oxidative cell damage (Kang et al., 2005).

properties

CAS RN

121923-96-4

Product Name

Ecklonialactone B

Molecular Formula

C11H11NO2

Molecular Weight

292.4 g/mol

IUPAC Name

(12E,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one

InChI

InChI=1S/C18H28O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h8,10,13-16,18H,2-7,9,11-12H2,1H3/b10-8+/t13?,14?,15?,16-,18?/m0/s1

InChI Key

LGEIXYGSQMJMKE-HWGOPVAASA-N

Isomeric SMILES

CCC1C2C[C@H]3C(C2/C=C/CCCCCCCC(=O)O1)O3

SMILES

CCC1C2CC3C(C2C=CCCCCCCCC(=O)O1)O3

Canonical SMILES

CCC1C2CC3C(C2C=CCCCCCCCC(=O)O1)O3

synonyms

ecklonialactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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